![molecular formula C5H4N4 B153557 Tetrazolo[1,5-a]pyridine CAS No. 274-87-3](/img/structure/B153557.png)

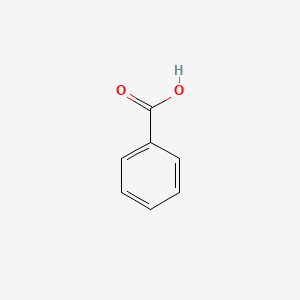

Tetrazolo[1,5-a]pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

tetrazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDSGGQFORKTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=NN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181823 | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-87-3 | |

| Record name | Pyridotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrazolo[1,5-a]pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines, a crucial transformation in medicinal chemistry and materials science. Tetrazolo[1,5-a]pyridine derivatives are key building blocks in the development of novel pharmaceuticals and functional materials. This document details established and modern synthetic protocols, presents comparative quantitative data, and outlines essential safety considerations.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds. The synthesis of this bicyclic system is most commonly achieved through the reaction of a 2-halopyridine with an azide source, followed by an intramolecular cyclization. This guide explores the nuances of this transformation, comparing classical and contemporary methodologies to enable researchers to select the optimal conditions for their specific needs. A critical aspect of this chemistry is the azide-tetrazole equilibrium, where the product can exist as both the fused tetrazole and the isomeric 2-azidopyridine. The position of this equilibrium is influenced by substituents and the physical state of the compound.[1]

Synthetic Methodologies

Two primary methods for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines are prevalent: the classical approach using sodium azide and a modern, milder method employing trimethylsilyl azide with a fluoride source.

Classical Synthesis with Sodium Azide

The reaction of 2-halopyridines with sodium azide is a well-established method, typically performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution of the halide by the azide ion, followed by an electrocyclic ring closure.

Modern Synthesis with Trimethylsilyl Azide and TBAF

A more recent and often higher-yielding method involves the use of trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] This method generally proceeds under milder conditions than the classical approach and offers excellent functional group tolerance.[2] The optimized procedure often involves heating the 2-halopyridine with TMSN₃ and TBAF hydrate at around 85 °C.[2]

Other Methodologies

While the two methods above are the most common, other approaches have been explored:

-

Copper-Catalyzed Synthesis: The use of copper catalysts in azide-alkyne cycloadditions is well-known.[3][4][5] While less documented for this specific transformation, copper catalysis could potentially lower the reaction temperature and improve yields, particularly for less reactive 2-halopyridines.

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including related triazolo[1,5-a]pyridines.[6][7][8][9] This technique offers a greener and more efficient alternative to conventional heating.[10][11][12][13][14]

Data Presentation: A Comparative Analysis

The choice of synthetic method can significantly impact the yield and reaction conditions. The following tables summarize quantitative data from the literature to facilitate comparison.

Table 1: Synthesis of this compound from various 2-Halopyridines using TMSN₃ and TBAF *[2]

| Entry | 2-Halopyridine Substrate | Halogen | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |

| 1 | 2-Chloropyridine | Cl | 24 | 100 | 90 |

| 2 | 2-Bromopyridine | Br | 24 | 100 | 88 |

| 3 | 2-Iodopyridine | I | 24 | 100 | 85 |

| 4 | 2-Chloro-5-nitropyridine | Cl | 24 | 100 | 82 |

| 5 | 2-Bromo-5-methylpyridine | Br | 24 | 100 | 87 |

| 6 | 2-Bromo-3-methylpyridine | Br | 24 | 100 | 84 |

| 7 | 2,3-Dichloropyridine | Cl | 24 | 100 | 86 |

| 8 | 2,5-Dibromopyridine | Br | 24 | 100 | 89 |

*Reaction conditions: 2-halopyridine (1 mmol), TMSN₃ (2 mmol), TBAF·xH₂O (2 mmol), 85 °C.

Experimental Protocols

General Protocol for Classical Synthesis with Sodium Azide

Materials:

-

2-Chloropyridine (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-chloropyridine in DMF, add sodium azide.

-

Heat the reaction mixture at 100-120 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Detailed Protocol for Modern Synthesis with Trimethylsilyl Azide and TBAF[2]

Materials:

-

2-Bromopyridine (1.0 eq)

-

Trimethylsilyl Azide (TMSN₃) (2.0 eq)

-

Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (2.0 eq)

Procedure:

-

To a screw-capped vial, add 2-bromopyridine (1.0 mmol), trimethylsilyl azide (2.0 mmol), and tetrabutylammonium fluoride hydrate (2.0 mmol).

-

Seal the vial and heat the mixture at 85 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Safety Considerations

Working with azides requires strict safety precautions due to their high toxicity and potential for forming explosive compounds.

-

Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. Reacts with acids to form highly toxic and explosive hydrazoic acid (HN₃). Avoid contact with heavy metals, as this can form explosive heavy metal azides. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Trimethylsilyl Azide (TMSN₃): A volatile and toxic liquid. It is also moisture-sensitive and can hydrolyze to form hydrazoic acid. Handle exclusively in a fume hood. Avoid contact with strong acids and oxidizing agents.

Visualization of Workflows and Concepts

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.

Caption: General experimental workflow.

Azide-Tetrazole Equilibrium

The product of the reaction exists in equilibrium between the this compound and the 2-azidopyridine forms. This equilibrium is a key concept in the chemistry of these compounds.

Caption: Azide-Tetrazole Equilibrium.

Comparison of Synthetic Methods

This diagram illustrates the relationship between the starting materials and the two primary synthetic methodologies discussed.

Caption: Comparison of synthetic routes.

References

- 1. Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5- a]pyrimidine/2-azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]

- 3. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. benchchem.com [benchchem.com]

- 12. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ukm.my [ukm.my]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Tetrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data presented in a clear, tabular format.

Introduction

This compound is a fused bicyclic heteroaromatic system. Its structural elucidation and characterization are crucial for understanding its reactivity and potential applications. Spectroscopic techniques are indispensable tools for this purpose. This guide will delve into the characteristic spectral signatures of this compound.

A key structural aspect of this compound is its potential valence tautomerism with 2-azidopyridine. For the unsubstituted parent compound, the equilibrium lies far to the side of the fused tetrazole ring system. Spectroscopic evidence, particularly the absence of a characteristic azide stretching band in the IR spectrum, confirms that this compound is the predominant tautomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A definitive, consolidated set of experimental ¹H NMR chemical shifts and coupling constants for the parent this compound could not be definitively determined from the available literature. For substituted derivatives, the proton signals of the pyridine ring are typically observed in the aromatic region of the spectrum.

¹³C NMR Data

| Atom | Chemical Shift (δ) ppm |

| C-5 | 116.3 |

| C-6 | 131.2 |

| C-7 | 116.3 |

| C-8 | 129.5 |

| C-8a | 145.9 |

Solvent and frequency not specified in the source data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong absorption band around 2100-2200 cm⁻¹, which would be indicative of an azide (-N₃) stretching vibration. This absence is a key piece of evidence for the fused tetrazole structure being the dominant tautomer. Characteristic absorptions for the aromatic ring system are expected.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1100, 995, 735 | Tetrazole ring vibrations |

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. A characteristic feature is the loss of a neutral molecule of nitrogen (N₂), which corresponds to a loss of 28 mass units.

| m/z | Assignment |

| 120 | Molecular ion [M]⁺ |

| 92 | [M - N₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify functional groups and confirm the absence of the azide tautomer.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven.

-

In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Ionize the sample molecules using a beam of high-energy electrons (typically 70 eV for EI).

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions and generate a mass spectrum.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data of this compound are consistent with its fused bicyclic aromatic structure. NMR spectroscopy provides detailed information about the carbon framework, while IR spectroscopy is a powerful tool for confirming the absence of the 2-azidopyridine tautomer. Mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pathway involving the loss of molecular nitrogen. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings.

An In-depth Technical Guide to the Tautomeric Equilibrium in Tetrazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of tetrazolo[1,5-a]pyridine, a critical consideration for researchers in medicinal chemistry and drug development. The distinct physicochemical and biological properties of the two tautomeric forms—the closed-ring tetrazole and the open-ring azido-pyridine—necessitate a thorough understanding and control of this equilibrium for rational drug design. The tetrazole ring, in particular, is a well-regarded bioisostere for the carboxylic acid group, offering enhanced metabolic stability and modulated pharmacokinetic profiles.

The Azide-Tetrazole Tautomeric Equilibrium

This compound exists in a dynamic equilibrium with its valence tautomer, 2-azidopyridine. This reversible intramolecular 1,5-dipolar cyclization is a fundamental characteristic of this heterocyclic system. The position of this equilibrium is not fixed and is significantly influenced by electronic effects of substituents, solvent polarity, and temperature.

Figure 1: Tautomeric equilibrium between this compound and 2-azidopyridine.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the tetrazole and azide forms can be shifted by various internal and external factors. Understanding these influences is paramount for controlling the tautomeric preference in a given molecular design or experimental setup.

Substituent Effects

The electronic nature of substituents on the pyridine ring profoundly impacts the position of the tautomeric equilibrium.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R) and alkoxy (-OR) groups increase the electron density on the pyridine ring. This enhances the nucleophilicity of the pyridine nitrogen, thereby favoring intramolecular cyclization and stabilizing the tetrazole form.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) decrease the electron density of the pyridine ring. This reduces the nucleophilicity of the ring nitrogen, disfavoring cyclization and shifting the equilibrium towards the azide form.[1]

Computational studies on 5-substituted tetrazolo[1,5-a]pyridines have corroborated these trends, indicating that electron-withdrawing groups stabilize the azide isomer, while electron-donating groups favor the tetrazole ring.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer. Generally, an increase in solvent polarity favors the formation of the tetrazole tautomer.[1] This is attributed to the greater polarity of the tetrazole form compared to the azide form. The dipole moment of the tetrazole tautomer is typically larger, leading to stronger stabilizing interactions with polar solvent molecules.

Figure 2: Factors influencing the tetrazole-azide equilibrium.

Quantitative Data on Tautomeric Equilibrium

Table 1: Effect of Substituents on Tautomer Ratios in Tetrazolo[1,5-a]pyrimidines in DMSO-d6

| Substituent (R) at C5 | Tautomer Ratio (Tetrazole : Azide) | Predominant Form |

| Phenyl | > 4 : 1 | Tetrazole |

| 4-Fluorophenyl | > 4 : 1 | Tetrazole |

| 4-Chlorophenyl | > 4 : 1 | Tetrazole |

| 4-Bromophenyl | > 4 : 1 | Tetrazole |

| 4-Methylphenyl | > 4 : 1 | Tetrazole |

| 4-Methoxyphenyl | > 4 : 1 | Tetrazole |

| Methyl | > 4 : 1 | Tetrazole |

Data adapted from studies on 5-substituted tetrazolo[1,5-a]pyrimidines.

Table 2: Effect of Solvent on Tautomer Ratios for 5-Phenyltetrazolo[1,5-a]pyrimidine

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (Tetrazole : Azide) |

| CDCl3 | 4.8 | 10 : 90 |

| DMSO-d6 | 46.7 | > 80 : 20 |

Data highlights the significant shift towards the tetrazole form in a more polar solvent.

Experimental Protocols for Tautomeric Equilibrium Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The following provides a detailed methodology for determining the tautomer ratio using ¹H NMR.

¹H NMR Spectroscopy Protocol

Objective: To quantify the molar ratio of the tetrazole and azide tautomers in solution.

Materials:

-

Substituted this compound sample

-

Deuterated solvents of varying polarities (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃)

-

High-resolution NMR spectrometer (≥ 400 MHz)

-

NMR tubes

-

Internal standard (optional, for absolute quantification)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound derivative.

-

Dissolve the sample in a precise volume of the chosen deuterated solvent in a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.6-0.7 mL of solvent).

-

If an internal standard is used, add a known amount to the solution. The standard should have a resonance that is well-resolved from the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample to equilibrate to the probe temperature (typically 298 K).

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are:

-

Pulse Angle: Use a 30° or 45° pulse angle to ensure full relaxation between scans.

-

Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure accurate integration. A typical starting value is 30 seconds.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully.

-

Perform baseline correction.

-

Identify distinct, well-resolved signals corresponding to each tautomer. Protons in the vicinity of the tetrazole/azide moiety are often the most sensitive to the tautomeric form and will exhibit different chemical shifts.

-

Integrate the selected signals for each tautomer. Ensure the integration regions are set accurately.

-

Calculate the molar ratio of the tautomers by comparing the integral values. For example, if a proton signal for the tetrazole tautomer has an integral of I_T and a corresponding proton signal for the azide tautomer has an integral of I_A, the ratio is I_T : I_A.

-

Equilibrium Constant (K_T) Calculation:

The equilibrium constant, K_T, is calculated as the ratio of the concentrations of the two tautomers at equilibrium:

K_T = [Azide] / [Tetrazole] = I_A / I_T

Figure 3: Experimental workflow for determining tautomeric equilibrium using ¹H NMR.

Conclusion

The tautomeric equilibrium between this compound and 2-azidopyridine is a critical aspect that influences the properties and potential applications of this important heterocyclic scaffold. A comprehensive understanding of the effects of substituents and solvents is essential for the targeted design of molecules with desired tautomeric preferences. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this equilibrium, enabling researchers to make informed decisions in the development of novel therapeutics and functional materials.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Tetrazolo[1,5-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of tetrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines the key crystallographic data, details the experimental protocols for their synthesis and structural analysis, and visualizes the associated workflows and a relevant biological signaling pathway.

Quantitative Crystallographic Data

The analysis of the crystal structures of this compound derivatives provides crucial insights into their three-dimensional conformation, which is essential for understanding their structure-activity relationships. Below is a summary of crystallographic data for representative derivatives.

Table 1: Crystallographic Data for this compound Derivatives

| Parameter | 5,7-di(thiophen-2-yl)this compound | 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |

| CCDC Number | 2165710 | 1048926 |

| Empirical Formula | C₁₃H₈N₄S₂ | C₁₆H₁₃N₅ |

| Formula Weight | 284.36 | 275.31 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbcn |

| a (Å) | 10.3219(3) | 12.6931(8) |

| b (Å) | 10.7873(3) | 10.9284(6) |

| c (Å) | 11.2183(3) | 18.8915(12) |

| α (°) | 90 | 90 |

| β (°) | 104.253(1) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1210.04(6) | 2620.5(3) |

| Z | 4 | 8 |

| Calculated Density (Mg/m³) | 1.561 | 1.396 |

| Temperature (K) | 150(2) | 100 |

| Radiation Type | Mo Kα | Cu Kα |

| Wavelength (Å) | 0.71073 | 1.54178 |

| Final R indices [I>2σ(I)] | R1 = 0.0345, wR2 = 0.0891 | R1 = 0.035, wR2 = 0.093 |

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for the synthesis and structural elucidation of novel compounds.

Synthesis of 5,7-di(thiophen-2-yl)this compound

A general method for the synthesis of diarylated tetrazolo[1,5-a]pyridines involves the treatment of the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide.[1]

Materials:

-

5,7-di(thiophen-2-yl)pyridine N-oxide

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous solvent (e.g., toluene or o-xylene)

Procedure:

-

A solution of 5,7-di(thiophen-2-yl)pyridine N-oxide and diphenylphosphoryl azide in an anhydrous solvent is prepared in a reaction vessel.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the reaction, typically ranging from 80 to 140 °C.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5,7-di(thiophen-2-yl)this compound.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion methods.

Slow Evaporation Method:

-

The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane) to form a nearly saturated solution.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the three-dimensional structure of a molecule from a single crystal is a multi-step process.[2]

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated. Data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The crystal structure is solved using direct methods or other phasing techniques to obtain an initial model of the atomic arrangement.

-

Structure Refinement: The initial model is refined against the experimental diffraction data to improve the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and crystal structure determination of this compound derivatives.

References

An In-depth Technical Guide to the Core Differences Between Tetrazolo[1,5-a]pyridine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the key distinctions between Tetrazolo[1,5-a]pyridine and its principal isomer, 2-azidopyridine. The facile interconversion between these two forms, a classic example of ring-chain tautomerism, presents both unique chemical properties and challenges in synthesis and characterization. Understanding the factors governing this equilibrium is paramount for the targeted design and development of novel therapeutics and functional materials based on this heterocyclic scaffold.

The Azido-Tetrazolo Equilibrium: A Dynamic Isomerization

The defining characteristic of the this compound system is its existence in a dynamic equilibrium with its open-chain isomer, 2-azidopyridine. This reversible intramolecular cyclization is a type of valence tautomerism known as azido-tetrazolo isomerization.

The position of this equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the pyridine ring. Key factors influencing the equilibrium include:

-

Solvent Polarity: Polar solvents, such as dimethyl sulfoxide (DMSO), tend to favor the more polar, cyclic this compound form. In contrast, nonpolar solvents like chloroform (CDCl3) shift the equilibrium towards the 2-azidopyridine isomer.[1]

-

Temperature: Elevated temperatures generally favor the azido form.

-

Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring can destabilize the tetrazole ring, thus favoring the open-chain azido isomer.[2] Conversely, electron-donating groups tend to stabilize the tetrazolo form.

-

Physical State: In the solid state, the molecules often adopt one preferred conformation, which can be either the tetrazolo or the azido form, depending on the specific substituent and crystal packing forces.[1]

The interplay of these factors dictates the predominant species in a given sample, which has significant implications for its reactivity and biological activity.

Comparative Physicochemical and Spectroscopic Data

The distinct structural differences between this compound and 2-azidopyridine give rise to measurable differences in their physicochemical and spectroscopic properties. The following tables summarize key data for the parent compounds and representative derivatives.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | C5H4N4 | 120.11 | 88-90 | Decomposes | Not readily available |

| 2-Azidopyridine | C5H4N4 | 120.11 | < 25 (oily liquid) | Decomposes | Not readily available |

| 4,6-Dinitrothis compound | C5H2N6O4 | 210.10 | 135 (decomposes) | Not applicable | Not readily available |

Note: Due to the equilibrium, isolating and characterizing the pure isomers can be challenging, leading to limited availability of some physical constants.

Table 2: Spectroscopic Data for Isomer Identification

| Spectroscopic Technique | This compound | 2-Azidopyridine | Key Distinguishing Feature |

| Infrared (IR) Spectroscopy | Absence of strong band in the 2100-2200 cm⁻¹ region. | Strong, characteristic azide (N₃) asymmetric stretching band around 2140-2150 cm⁻¹.[2] | The presence or absence of the azide stretching band is the most definitive IR diagnostic tool. |

| ¹H NMR Spectroscopy | Chemical shifts are influenced by the fused aromatic ring system. | Protons on the pyridine ring experience different shielding/deshielding effects compared to the tetrazolo form. | Significant differences in the chemical shifts and coupling constants of the aromatic protons. |

| ¹³C NMR Spectroscopy | Unique chemical shifts for the carbon atoms within the fused bicyclic system. | The carbon atom attached to the azide group (C2) exhibits a characteristic chemical shift. | Distinct chemical shifts for the pyridine ring carbons, particularly C2 and C6. |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives require careful consideration of the azido-tetrazolo equilibrium. Below are representative experimental protocols for the synthesis and a general workflow for characterization.

Synthesis of this compound from 2-Chloropyridine

This method proceeds via nucleophilic substitution of the chloro group with an azide anion, followed by in situ cyclization.

Materials:

-

2-Chloropyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of Substituted Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides

This method offers an alternative route, particularly for derivatives that are not readily accessible from the corresponding 2-halopyridines.[3]

Materials:

-

Substituted pyridine N-oxide

-

4-Toluenesulfonyl chloride (TsCl)

-

Sodium azide (NaN₃)

-

Toluene

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of the substituted pyridine N-oxide (1 equivalent) and sodium azide (3 equivalents) in toluene, add 4-toluenesulfonyl chloride (1.5 equivalents) in one portion.

-

Heat the reaction mixture to 120 °C and stir for 48 hours.

-

Cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Conclusion

The chemistry of this compound is intrinsically linked to its azido-tetrazolo isomerization. A thorough understanding of this equilibrium and the factors that control it is essential for any researcher working with this class of compounds. By carefully selecting solvents, reaction temperatures, and substituents, it is possible to favor one isomeric form over the other, enabling the rational design of molecules with desired properties for applications in medicinal chemistry and materials science. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous characterization of these fascinating and versatile heterocyclic systems.

References

Thermal Stability and Decomposition of Tetrazolo[1,5-a]pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of tetrazolo[1,5-a]pyridine and its derivatives. Understanding the thermal properties of these compounds is critical for ensuring safety during their handling, storage, and application in various fields, including pharmaceuticals and energetic materials. This document summarizes key quantitative data, details experimental methodologies, and visualizes decomposition mechanisms.

Thermal Decomposition Profile

The thermal behavior of this compound and its substituted analogues has been investigated using various analytical techniques. The decomposition process is generally characterized by the opening of the tetrazole ring, leading to the release of nitrogen gas.

A study on the pyrolysis of this compound identified the main decomposition products as N₂, C₂H₂, and HCN.[1] The proposed primary decomposition mechanism involves the opening of the tetrazole ring to release N₂, followed by the rupture of the pyridine ring.[1] For some derivatives, such as 4,6-dinitrothis compound, the thermal instability is more pronounced, posing challenges for their application as energetic materials.[2] Conversely, certain diarylated this compound derivatives have demonstrated good thermal stability.[3][4][5]

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from thermal analyses of this compound and its derivatives. These values are crucial for assessing the thermal hazards and predicting the behavior of these compounds under elevated temperatures.

Table 1: Decomposition Temperatures and Enthalpies

| Compound | Method | Decomposition Temperature (°C) | ΔH (J g⁻¹) | Notes |

| This compound (50 mass% in water) | DSC | 42–50 | 2037.63 | |

| This compound (30 mass% in water) | DSC | 72–84 | 1033.15 | |

| This compound (10 mass% in water) | DSC | 87–93 | 390.48 | |

| 4,6-Dinitrothis compound | - | Thermally unstable | - | Exhibits moderate explosive properties.[2] |

| 6-Nitrofurazano[4,5-b]pyridine-1-oxide | - | Stable to ~135°C | - | Formed from thermolysis of 4-nitrotetrazolo[1,5-a]pyridines.[2] |

| 4-amino-5-nitro-[1][3][6]oxadiazolo[3,4-e]this compound-3-oxide (ANTP) | - | Low thermal stability | - | Exhibits a high density and good detonation properties.[6] |

Table 2: Kinetic Parameters of Decomposition

| Compound | Method | Apparent Activation Energy (Ea) (kJ mol⁻¹) | Reaction Model |

| This compound | DSC | ~115 | Avrami-Erofeev (A2) |

| This compound | CCSD(T)/def2-TZVPP | 140 | N-N bond cleavage |

| 5-(4-Pyridyl)tetrazolate (H4-PTZ) | DSC | 125.86–178.69 | Varies with conversion rate |

Experimental Protocols

The thermal stability and decomposition kinetics of this compound compounds are primarily investigated using thermoanalytical methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Adiabatic Accelerating Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperatures and enthalpies of reaction.

Methodology:

-

A small sample (typically 2.0 ± 0.1 mg) is placed in an aluminum crucible.

-

The crucible is heated at a constant rate (e.g., 2.0, 5.0, 8.0, 10.0, 15.0 K·min⁻¹) under a dynamic nitrogen atmosphere (flow rate of 20-50 mL·min⁻¹).[1][7]

-

The heat flow to or from the sample is measured as a function of temperature.

-

Exothermic peaks in the DSC curve indicate decomposition events, from which the onset temperature, peak temperature, and enthalpy of decomposition are determined.

-

Kinetic parameters, such as the apparent activation energy, can be calculated from DSC data obtained at different heating rates using methods like the Kissinger method or the Ozawa model.[1]

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature.

Methodology:

-

A sample is placed in a TGA furnace.

-

The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which decomposition and volatilization occur.

-

Coupling TGA with Mass Spectrometry (TGA-MS) allows for the identification of the gaseous products evolved during decomposition.[1]

Adiabatic Accelerating Calorimetry (ARC)

Objective: To study the thermal runaway behavior and kinetics under adiabatic conditions.[1]

Methodology:

-

A sample is placed in a spherical, high-pressure container within the calorimeter.

-

The calorimeter is heated in a stepwise manner. At each step, the system holds the temperature and monitors for any self-heating of the sample.

-

If self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

-

This allows for the measurement of the temperature and pressure rise rates during thermal runaway, providing data to calculate time-to-maximum-rate (TMRad) and self-accelerating decomposition temperature (SADT).[1]

Decomposition Pathway Visualization

The following diagram illustrates the proposed decomposition pathway for this compound, which is initiated by the opening of the tetrazole ring.

Caption: Proposed decomposition pathway of this compound.

Conclusion

The thermal stability of this compound compounds is a complex property influenced by substitution patterns on the pyridine ring. While the parent compound exhibits a defined decomposition pathway, derivatives can range from being highly unstable and energetic to possessing good thermal stability suitable for various applications. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these heterocyclic systems, emphasizing the importance of thorough thermal analysis for safe handling and development.

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetra-zolo[1,5-a]pyridine-3-oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. maxapress.com [maxapress.com]

A Foundational Review of Tetrazolo[1,5-a]pyridine Chemistry: Early Synthetic Approaches and a Tautomeric Balancing Act

For Researchers, Scientists, and Drug Development Professionals

The field of heterocyclic chemistry has long been fascinated by the unique properties and reactivity of fused ring systems. Among these, tetrazolo[1,5-a]pyridine holds a significant place due to its intriguing structural duality and its potential as a scaffold in medicinal chemistry. This technical guide delves into the early foundational work on the chemistry of this compound, with a focus on its synthesis, the critical concept of valence tautomerism, and its early reactivity studies.

Core Synthesis: Building the Fused Ring System

The initial forays into the synthesis of this compound primarily revolved around the reaction of 2-halopyridines with an azide source. This straightforward approach laid the groundwork for accessing this novel heterocyclic system. Another key early method involved the diazotization of 2-hydrazinopyridine.

Synthesis from 2-Chloropyridines

One of the earliest and most direct methods for the preparation of tetrazolo[1,5-a]pyridines involves the reaction of a 2-chloropyridine derivative with sodium azide. The reaction proceeds via a nucleophilic aromatic substitution of the chloride by the azide ion, followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate. The presence of electron-withdrawing groups on the pyridine ring was found to facilitate this reaction.

Key Experimental Protocol: Synthesis of 6-Nitrothis compound

A representative early procedure for the synthesis of a substituted this compound is the preparation of the 6-nitro derivative from 2-chloro-5-nitropyridine.

-

Reactants: 2-chloro-5-nitropyridine and sodium azide.

-

Solvent: Acidic aqueous ethanol.

-

Procedure: A solution of 2-chloro-5-nitropyridine in ethanol is treated with an aqueous solution of sodium azide, and the mixture is acidified, typically with hydrochloric acid. The reaction mixture is then heated under reflux.

-

Work-up: Upon cooling, the product precipitates and can be collected by filtration.

| Starting Material | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 2-Chloro-5-nitropyridine | 6-Nitrothis compound | NaN₃, HCl | Aqueous Ethanol | High | Not specified in early reports |

| 2-Chloro-3,5-dinitropyridine | 4,6-Dinitrothis compound | Hydrazoic acid | Ethanol | High | Not specified in early reports |

Table 1: Early Synthesis of Nitro-Substituted Tetrazolo[1,5-a]pyridines.

Synthesis from 2-Hydrazinopyridine

An alternative classical route to the this compound core involves the diazotization of 2-hydrazinopyridine with nitrous acid. This method provides a facile entry to the parent compound and its derivatives.

Key Experimental Protocol: Synthesis of this compound

-

Reactant: 2-Hydrazinopyridine.

-

Reagent: Sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid).

-

Procedure: A cooled aqueous solution of 2-hydrazinopyridine is treated dropwise with a solution of sodium nitrite. The reaction is typically carried out at low temperatures (0-5 °C) to control the diazotization process.

-

Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration.

The Azide-Tetrazole Equilibrium: A Tale of Two Tautomers

A cornerstone of this compound chemistry is its existence in a valence tautomeric equilibrium with its open-chain isomer, 2-azidopyridine. This dynamic relationship is highly influenced by the electronic nature of substituents on the pyridine ring, the solvent, and the physical state (solid vs. solution).

Early spectroscopic studies, primarily using infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, were instrumental in elucidating this equilibrium. The presence of a strong absorption band around 2100-2150 cm⁻¹ in the IR spectrum is characteristic of the azide group, providing clear evidence for the existence of the 2-azidopyridine tautomer.

The position of the equilibrium is a delicate balance. Electron-withdrawing groups, such as the nitro group, tend to destabilize the electron-rich tetrazole ring, thereby shifting the equilibrium towards the 2-azido tautomer. Conversely, electron-donating groups favor the closed-ring this compound form.

The solvent also plays a critical role. In non-polar solvents like chloroform, the equilibrium for nitro-substituted derivatives lies almost completely towards the 2-azidopyridine form. However, in more polar solvents such as acetone and DMSO, the proportion of the this compound tautomer increases significantly.

| Substituent(s) | Solvent | % 2-Azidopyridine Tautomer | % this compound Tautomer |

| Unsubstituted | d6-Acetone | 0[1] | 100[1] |

| 6-Nitro | d6-Acetone | 10[1] | 90[1] |

| 4,6-Dinitro | CDCl₃ | 100[1] | 0[1] |

| 4,6-Dinitro | C₆D₆ | 80[1] | 20[1] |

| 4,6-Dinitro | (CD₃)₂CO | 40[1] | 60[1] |

| 4,6-Dinitro | CD₃CN | 37.5[1] | 62.5[1] |

| 4,6-Dinitro | (CD₃)₂SO | 9[1] | 91[1] |

Table 2: Early Quantitative Analysis of the Azide-Tetrazole Equilibrium for Substituted Tetrazolo[1,5-a]pyridines in Various Solvents.[1]

Early Spectroscopic Data

| Compound | Solvent | λmax (nm) | ε |

| This compound | Ethanol | 235, 280 | Not specified |

| 6-Nitrothis compound | Ethanol | 225, 320 | Not specified |

Table 3: Early UV-Vis Spectroscopic Data for this compound Derivatives.

| Tautomer | Characteristic IR Absorption (cm⁻¹) |

| 2-Azidopyridine | ~2153, 2143 (azide stretch)[1] |

| This compound | Absence of strong azide stretch |

Table 4: Characteristic Infrared Absorption Bands for the Tautomeric Forms.

Early Reactivity Studies: Thermolysis and Photolysis

The reactivity of the this compound system is intrinsically linked to its azide tautomer. Early investigations into the thermal and photochemical decomposition of this system provided insights into the generation of highly reactive nitrene intermediates.

Thermolysis

Thermal decomposition of tetrazolo[1,5-a]pyridines, particularly those with electron-withdrawing groups, proceeds through the 2-azidopyridine tautomer. Upon heating, the 2-azidopyridine loses a molecule of nitrogen to generate a highly reactive 2-pyridylnitrene intermediate. This nitrene can then undergo various subsequent reactions, including intramolecular cyclization. For instance, the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines was shown in early studies to lead to the formation of furazano[4,5-b]pyridine 1-oxides.[1]

Photolysis

Similar to thermolysis, the photolysis of tetrazolo[1,5-a]pyridines proceeds through the 2-azidopyridine intermediate. Irradiation with ultraviolet light induces the extrusion of nitrogen from the azide, generating the 2-pyridylnitrene. The fate of this photochemically generated nitrene depends on the reaction conditions and the substitution pattern of the pyridine ring.

Conclusion

The early investigations into the chemistry of this compound laid a robust foundation for the subsequent development of this fascinating heterocyclic system. The pioneering work on its synthesis from readily available pyridine precursors and the fundamental studies on the dynamic azide-tetrazole equilibrium provided chemists with the tools and understanding to explore its reactivity. These early discoveries, particularly the generation of nitrene intermediates through thermal and photochemical means, opened up avenues for the synthesis of a variety of other heterocyclic compounds. The principles established in this foundational period continue to be relevant in contemporary research, particularly in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Quantum Chemical Calculations for Tetrazolo[1,5-a]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Tetrazolo[1,5-a]pyridine, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, offering a framework for researchers engaging in the computational analysis of this molecule and its derivatives.

Introduction to this compound

This compound is a fused bicyclic heteroaromatic compound that exists in equilibrium with its 2-azidopyridine tautomer. This tautomerism is a key feature influencing its reactivity and properties. The incorporation of the electron-rich tetrazole ring fused to the pyridine scaffold results in a unique electronic structure that has garnered interest for its potential in developing novel pharmaceuticals and energetic materials. Quantum chemical calculations provide a powerful, non-experimental tool to elucidate the structural, electronic, and thermodynamic properties of this system, guiding synthetic efforts and the rational design of new functional molecules.

Theoretical Background and Computational Approaches

Quantum chemical calculations for molecules like this compound are predominantly based on Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy.

Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are commonly employed for their proven accuracy in predicting the geometries and electronic properties of organic molecules.[1][2]

-

Basis Sets: Pople-style basis sets, like 6-31G(d,p) and the more extensive 6-311+G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in heteroatomic systems.[1][3]

Ab Initio Methods: While more computationally intensive, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used for higher accuracy calculations of specific properties, such as interaction energies or vibrational frequencies.

Experimental Protocols: A Typical Computational Workflow

The following section details a standard protocol for performing quantum chemical calculations on this compound.

3.1. Molecular Structure Input and Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software or by retrieving coordinates from crystallographic databases if available. A geometry optimization is then performed to find the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, and NWChem are widely used quantum chemistry software packages.

-

Methodology:

-

Define the molecular geometry of this compound.

-

Select a theoretical level, for instance, B3LYP/6-311+G(d,p).[3]

-

Perform a geometry optimization calculation to locate the stationary point on the potential energy surface.

-

A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

3.2. Calculation of Molecular Properties

Once the geometry is optimized, a variety of molecular properties can be calculated to understand the behavior of this compound.

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Properties:

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.[3]

-

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities are calculated to aid in the interpretation of experimental IR and Raman spectra.

-

-

Thermodynamic Properties:

-

Heats of Formation (HOF): Isodesmic reactions are often employed to accurately calculate the enthalpy of formation, which is particularly relevant for energetic materials.[4]

-

Data Presentation: Calculated Properties of this compound Derivatives

The following tables summarize typical quantitative data obtained from quantum chemical calculations on this compound and its derivatives, as reported in the literature.

Table 1: Calculated Geometric Parameters for a Phenyl-Substituted Tetrazolopyridine. [3]

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | N1-N2 | 1.352 |

| N2-N3 | 1.298 | |

| N3-N4 | 1.365 | |

| N4-C5 | 1.341 | |

| C5-N1 | 1.360 | |

| **Bond Angles (°) ** | N1-N2-N3 | 108.9 |

| N2-N3-N4 | 109.5 | |

| N3-N4-C5 | 105.8 | |

| N4-C5-N1 | 110.3 | |

| C5-N1-N2 | 105.5 |

Note: Data is for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine as a representative example.

Table 2: Calculated Electronic Properties.

| Property | Value | Method |

| HOMO Energy | Typically -6.5 to -7.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | Typically -1.0 to -2.0 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Typically 4.5 to 6.5 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | Varies with substitution | B3LYP/6-311+G(d,p) |

Note: These are typical ranges and can vary significantly with substitution on the this compound core.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for conducting quantum chemical calculations on this compound.

Caption: A flowchart illustrating the key steps in performing quantum chemical calculations.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, are indispensable tools for the comprehensive investigation of this compound and its derivatives. These computational methods provide detailed insights into the geometric, electronic, and spectroscopic properties that govern the behavior of these molecules. The systematic application of the workflow described in this guide can significantly accelerate the discovery and development of new chemical entities based on the this compound scaffold for a wide range of applications in drug discovery and materials science.

References

Methodological & Application

Applications of Tetrazolo[1,5-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its unique electronic properties and rigid bicyclic framework make it an attractive core for the design of novel therapeutic agents. This document provides detailed application notes on the diverse roles of this compound derivatives, with a focus on their applications as anticancer, anti-inflammatory, and antimicrobial agents. Furthermore, it includes comprehensive experimental protocols for the evaluation of these compounds.

Anticancer Applications

Derivatives of this compound have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable example is the tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, TP-8A, which has shown significant inhibitory activity against Bruton's tyrosine kinase (BTK) and components of the PI3K/AKT/mTOR pathway.

Quantitative Data Summary

The in vitro inhibitory and anti-proliferative activities of TP-8A are summarized in the tables below, alongside established kinase inhibitors for comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |

| BTK | 0.5 | 0.5 | >10,000 |

| PI3Kα | 15 | >1,000 | >10,000 |

| AKT1 | 25 | >1,000 | >10,000 |

| mTORC1 | 10 | >1,000 | 1.8 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)

| Cell Line | Cancer Type | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |

| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |

| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |

| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |

| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 200 |

Signaling Pathway

TP-8A is hypothesized to exert its anticancer effects through the dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. This dual-action mechanism provides a multi-pronged attack on cancer cell proliferation and survival.

Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against purified kinases.

Materials:

-

Purified recombinant human kinases (e.g., BTK, PI3Kα, AKT1, mTORC1)

-

Kinase-specific substrates

-

ATP

-

Kinase assay buffer

-

Test compounds (e.g., TP-8A)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Kinase Addition: Add 2 µL of the kinase/substrate mixture to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of test compounds in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., TMD8, Jeko-1, PC-3, BxPC-3)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

96-well plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Anti-inflammatory Applications

This compound derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action in this context is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways.

Experimental Protocol

This model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Test compounds

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups (n=6). Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Applications

The this compound scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[1] These compounds often exert their effects by disrupting microbial cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds

-

Standard antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Application Notes and Protocols for the Synthesis of 5-Substituted Tetrazolo[1,5-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-substituted tetrazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The featured method is a convenient and high-yielding, regioselective synthesis from readily available 2-halopyridines.

Introduction

Tetrazolo[1,5-a]pyridines are versatile bicyclic heteroaromatic compounds that are considered bioisosteres of purines and find applications as scaffolds in the development of novel therapeutic agents. The synthesis of substituted derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. The protocol described herein is based on the reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O), which offers a regioselective and efficient route to the desired products.[1]

Data Presentation

The following table summarizes the reaction yields for the synthesis of various 5-substituted tetrazolo[1,5-a]pyridines from their corresponding 2-halopyridine precursors.

| Entry | Starting Material (2-Halopyridine) | R Substituent | Product | Yield (%) |

| 1 | 2-chloro-5-nitropyridine | NO₂ | 5-nitrotetrazolo[1,5-a]pyridine | 85 |

| 2 | 2-bromo-5-methylpyridine | CH₃ | 5-methylthis compound | 90 |

| 3 | 2-chloro-5-methoxypyridine | OCH₃ | 5-methoxythis compound | 88 |

| 4 | 2-chloro-5-(trifluoromethyl)pyridine | CF₃ | 5-(trifluoromethyl)this compound | 82 |

| 5 | 2-bromo-5-phenylpyridine | C₆H₅ | 5-phenylthis compound | 87 |

Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-substituted tetrazolo[1,5-a]pyridines.

Materials:

-

5-substituted 2-halopyridine (1.0 mmol)

-

Trimethylsilyl azide (TMSN₃) (1.5 mmol)

-

Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the 5-substituted 2-halopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added tetrabutylammonium fluoride hydrate (1.5 mmol).

-

Trimethylsilyl azide (1.5 mmol) is then added dropwise to the mixture at room temperature.

-

The reaction mixture is heated to 85 °C and stirred for 24 hours.[1]

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure 5-substituted this compound.

Reaction Workflow

The synthesis proceeds via a nucleophilic aromatic substitution of the halide with the azide, followed by an intramolecular cyclization.

Caption: Reaction workflow for the synthesis of 5-substituted Tetrazolo[1,5-a]pyridines.

References

Application Notes and Protocols: Tetrazolo[1,5-a]pyridine as a Bioisostere for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tetrazolo[1,5-a]pyridine moiety as a bioisosteric replacement for carboxylic acids in drug design. This strategy aims to improve the physicochemical and pharmacokinetic properties of drug candidates while maintaining or enhancing their biological activity.

Introduction to Bioisosterism

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a biologically active molecule with another group that has similar physical and chemical properties. The goal is to create a new molecule with improved characteristics, such as enhanced potency, selectivity, metabolic stability, or reduced toxicity. The carboxylic acid group, while crucial for the biological activity of many drugs, can present challenges related to poor oral bioavailability and rapid metabolism. The this compound ring system serves as a non-classical bioisostere of the carboxylic acid moiety, offering a similar acidic proton and planar structure, which can lead to improved drug-like properties.[1][2]

Physicochemical and Pharmacokinetic Advantages

Replacing a carboxylic acid with a this compound can offer several advantages:

-

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation compared to carboxylic acids, which can undergo phase II conjugation reactions.[1] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

-

Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts.[2] This can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Acidity: The tetrazole proton has a pKa value similar to that of a carboxylic acid, allowing it to exist in an ionized form at physiological pH and maintain key interactions with biological targets.

Case Study: Bioisosteric Replacement in an Angiotensin II Receptor Antagonist

Table 1: Comparison of Physicochemical Properties

| Property | Carboxylic Acid (Telmisartan) | Tetrazolone Bioisostere |

| pKa | ~3.5 - 4.1 | Not Reported |

| Calculated logP (clogP) | Higher | Lower |

Table 2: Comparison of Biological Activity and Pharmacokinetics

| Parameter | Carboxylic Acid (Telmisartan) | Tetrazolone Bioisostere |

| AT1 Receptor Binding Affinity (Kb) | 0.44 nM | 0.14 nM |

| IC50 | 5.7 nM | 1.7 nM |

| Rat Pharmacokinetic Profile | Standard | Improved |

Data sourced from a study on a tetrazolone bioisostere of Telmisartan.

The data indicates that the tetrazolone bioisostere exhibits a higher binding affinity and lower IC50 value, suggesting increased potency. Furthermore, the pharmacokinetic profile in rats was reported to be improved compared to the parent drug, Telmisartan.

Signaling Pathway: Angiotensin II Receptor

The following diagram illustrates the signaling pathway of the Angiotensin II Type 1 Receptor (AT1R), the target of Telmisartan and its bioisosteric analogs. Angiotensin II binding to the AT1R activates Gq/11, leading to a cascade of downstream signaling events that contribute to vasoconstriction, inflammation, and fibrosis.

Caption: Angiotensin II Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound Derivatives

The following protocol describes a general method for the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines.

Workflow for the Synthesis of this compound

Caption: General workflow for this compound synthesis.

Materials:

-